molecular formula C13H18O2 B1208408 2-Phenylethyl pivalate CAS No. 67662-96-8

2-Phenylethyl pivalate

Cat. No. B1208408
CAS RN: 67662-96-8
M. Wt: 206.28 g/mol
InChI Key: DPVYDTACPLLHCF-UHFFFAOYSA-N
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Description

2-Phenylethyl pivalate, also known as phenethyl pivalate or centifolyl, is a pivalate ester of 2-phenylethanol . It is a clear colorless liquid and has a role as a metabolite . It is used as a flavor and fragrance agent, imparting a floral type odor and a balsamic type flavor .


Molecular Structure Analysis

The molecular formula of 2-Phenylethyl pivalate is C13H18O2 . It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da .


Physical And Chemical Properties Analysis

2-Phenylethyl pivalate is a clear colorless liquid . It has a floral type odor and a balsamic type flavor . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization in Lanthanide Complexes : 2-Phenylethyl pivalate has been utilized in the synthesis of new heterodinuclear lanthanide pivalates. These compounds, studied in their structural and compositional aspects, exhibit interesting properties such as luminescence under UV excitation and energy transfer involving Phen ligand levels and Tb3+ ions (Fomina et al., 2013).

  • Role in Aryl-Dependent Ring Formations : It plays a role in the mechanistic understanding of Rh(III)-catalyzed C–H activation/cycloaddition involving methylenecyclopropanes. Different KIE data obtained in experiments suggest its influence in pivalate migration and β-C elimination pathways (Guo et al., 2015).

Chemical Properties and Reactions

  • Influence in C-H Bond Activation : 2-Phenylethyl pivalate contributes to the understanding of autocatalysis in C-H bond activation by ruthenium(II) complexes. Kinetic data reveal its role in accelerating the overall reaction and influencing the reaction pathways (Ferrer Flegeau et al., 2011).

  • Impact on Carbanion Stability and Reactivity : Studies show its effect on the configurational stability and reactions of carbanions. It is involved in transformations leading to various electrophilic reactions, highlighting its significance in the stability and reactivity of these carbanions (Hammerschmidt & Hanninger, 1995).

Application in Coordination Chemistry

  • Use in Synthesizing Coordination Polymers : 2-Phenylethyl pivalate is used in the synthesis of metal-organic coordination polymers, indicating its utility in constructing complex molecular structures with potential applications in various fields, such as material science (Dudko et al., 2021).

  • Role in Binuclear Lanthanide Complexes : It contributes to the synthesis and study of binuclear lanthanide complexes, which have implications in understanding magnetic and luminescence properties, as well as thermal stability (Fomina et al., 2012).

Other Applications

  • Influence on Chemical Transformations in Copper(II) Complexes : Its role in the chemical transformations involving Copper(II) complexes has been studied, highlighting its impact on the synthesis and structure of these complexes (Nikolaevskii et al., 2019).

  • Bioprocesses for Flavoring Agent Production : 2-Phenylethyl pivalate is studied in the context of bioprocesses for producing flavoring agents like 2-phenylethanol and 2-phenethyl acetate, which are widely used in various industries (Martínez-Avila et al., 2018).

Safety And Hazards

2-Phenylethyl pivalate is classified as an irritant, causing irritation to skin and eyes . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact and inhalation.

Relevant Papers One relevant paper titled “Biotechnological Modification of Cider Brewing Processes for the Enhanced Production of 2-Phenylethanol” was found . The paper investigates the enhancement of 2-phenylethanol (2-PE) during cider fermentation, and it mentions that 2-PE and its derivatives (including 2-Phenylethyl pivalate) were correlated with certain brewing conditions .

properties

IUPAC Name

2-phenylethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVYDTACPLLHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8070542
Record name 2-Phenylethyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8070542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethyl pivalate

CAS RN

67662-96-8
Record name 2-Phenylethyl pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67662-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067662968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylethyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8070542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.746
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Based on weight of evidence from structural analysis human data and read across to 2-phenylethyl pivalate, phenylethyl 2-methylbutyrate does not present a concern for skin …
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… , read-across material 2-phenylethyl pivalate is not … 2-phenylethyl pivalate (RIFM, 1981). Based on WOE from structural analysis, human data, and read-across to 2-phenylethyl pivalate…
L Jirovetz, G Buchbauer, E Schmidt… - Journal of Essential …, 2008 - Taylor & Francis
Commercially available 2-phenylethanol and some of its derivatives were analyzed for their purity using GC and GC/MS. The olfactory quality of the samples was evaluated by …
Number of citations: 13 www.tandfonline.com
A Wilson, JB Johnson, M Naiker - Beverages, 2022 - mdpi.com
… Principle component analysis (PCA) showed that 2-PE and its derivatives (2-phenylethyl pivalate and phenylacetaldehyde) were correlated with the 80% biomass reduction treatment at …
Number of citations: 2 www.mdpi.com
H Kaye, JS Hwang - Journal of Polymer Science: Polymer …, 1980 - Wiley Online Library
… Benzyl pivalate and 2-phenylethyl pivalate were synthesized by the same procedure to … ), aromatic protons 7.2 (s, 5H), and 2-phenylethyl pivalate (7.2 g, 0.0285 mole, 95%), bp 76OWO.…
Number of citations: 2 onlinelibrary.wiley.com
A Orita, Y Hamada, T Nakano… - … –A European Journal, 2001 - Wiley Online Library
… The acetyl groups from the primary alcohol were deprotected in the presence of 2-phenylethyl pivalate which survived completely. The corresponding benzoate slightly suffered …
K Yamada, T Konishi, M Nakano, S Fujii… - The Journal of …, 2012 - ACS Publications
Triethylborane-mediated tin-free radical alkylation of N-alkoxycarbonyl-imines, such as N-Boc-, N-Cbz-, and N-Teoc-imines, proceeded smoothly at a low temperature (−78 to −20 C) to …
Number of citations: 29 pubs.acs.org
PK Tiwari, B Sivaraman… - European Journal of …, 2017 - Wiley Online Library
Towards assembling of diarylmethine unit present in biologically important molecules, we have developed a new Weinreb Amide (WA) based building block derived from glycolic acid. …
S Avolio, C Malan, I Marek, P Knochel - Synlett, 1999 - thieme-connect.com
… Typical procedure: Preparation of 2-hydroxy-2-phenylethyl pivalate (3a; entry 1 of Table 1). A 50 mL Schlenk-flask was charged with i-PrMgCl (5.5 mL, 3.3 mmol) and was cooled to -78 …
Number of citations: 21 www.thieme-connect.com
I Trabelsi, K Essid, MH Frikha - Journal of Oleo Science, 2017 - jstage.jst.go.jp
The article deals with the use of mixed anhydrides for the synthesis of fatty esters. Both aliphatic and aromatic acids are involved, indicating different behaviors according to the chain …
Number of citations: 3 www.jstage.jst.go.jp

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